molecular formula C10H20N2Si B067176 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole CAS No. 160425-48-9

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole

Cat. No.: B067176
CAS No.: 160425-48-9
M. Wt: 196.36 g/mol
InChI Key: QXALJDVEKIUPAE-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is a chemical compound that features a tert-butyldimethylsilyl group attached to a methylated imidazole ring. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under specific conditions .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organosilicon compounds, specifically silyl ethers . Silyl ethers are commonly used as protecting groups in organic synthesis, particularly for alcohols .

Mode of Action

The compound acts as a silylating agent, reacting with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . The reaction proceeds via the formation of a very reactive silylating agent, N-tert-butyldimethylsilylimidazole . This reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The formation of silyl ethers can influence various biochemical pathways by protecting sensitive functional groups during chemical reactions .

Pharmacokinetics

As an organosilicon compound, it is likely to have low solubility in water and high solubility in organic solvents . This could potentially affect its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers are more hydrolytically stable than their corresponding alcohols, which can be beneficial in various chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the silyl ether, regenerating the alcohol . Additionally, the reaction is catalyzed by DMF, suggesting that the presence of this solvent can enhance the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or dimethylformamide (DMF). The reaction proceeds smoothly at room temperature, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilyl trifluoromethanesulfonate
  • Trimethylsilyl chloride

Uniqueness

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is unique due to its specific combination of a silyl protecting group with a methylated imidazole ring. This combination provides enhanced stability and selectivity in various chemical reactions compared to other silyl-protected compounds .

Properties

IUPAC Name

tert-butyl-dimethyl-(1-methylimidazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-11-7-8-12(9)4/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXALJDVEKIUPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404121
Record name 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160425-48-9
Record name 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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